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Introduction to Ensartinib

Ensartinib (brand name Ensacove) is an orally administered, aminopyridazine-based small molecule TKI

that potently inhibits anaplastic lymphoma kinase (ALK) [1] [2]. The U.S. Food and Drug Administration

(FDA) approved it on December 18, 2024, for adult patients with ALK-positive locally advanced or

metastatic NSCLC who have not previously received an ALK-inhibitor [3] [4].

Its development addresses key limitations of first-generation ALK inhibitors, including poor central nervous

system (CNS) penetration and acquired resistance mutations [5]. Ensartinib is reported to be 10-fold more

potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines [1] [2].

Mechanism of Action and Targets

Ensartinib's primary mechanism is competitive inhibition of ATP-binding sites within the kinase domains of

its target proteins.

Primary Target (ALK): Prevents phosphorylation and activation of ALK fusion proteins, halting
downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK,

leading to apoptosis and reduced tumor cell proliferation [1] [6].
Secondary Kinase Targets: Potently inhibits several other kinases including ROS1, MET (c-MET),

EphA2, AXL, and TRK A, B, C [1] [6] [2]. This multi-kinase inhibition profile may contribute to broader
antitumor activity and ability to overcome resistance.
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The following diagram illustrates how Ensartinib inhibits ALK and its downstream signaling pathways.
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Clinical Efficacy Data from eXalt3 Trial

The phase 3 eXalt3 trial (NCT02767804) established ensartinib as a first-line treatment. The open-label,

randomized, active-controlled multicenter study enrolled 290 patients with locally advanced or metastatic

ALK-positive NSCLC who had not received prior ALK-targeted therapy [3] [7].

Table 1: Key Efficacy Outcomes from the eXalt3 Trial (BICR Assessment)
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Efficacy Parameter Ensartinib Arm Crizotinib Arm Hazard Ratio (HR) / p-value

| Median Progression-Free Survival (PFS) | 25.8 months (95% CI: 21.8, NE) | 12.7 months (95% CI: 9.2,

16.6) | HR: 0.56 (95% CI: 0.40, 0.79) p = 0.0007 [3] | | Overall Survival (OS) | No significant difference |

No significant difference | HR: 0.88 (95% CI: 0.63, 1.23) p = 0.4570 [3] | | Confirmed Objective Response

Rate (ORR) | 74% (95% CI: 66%-81%) [7] | 67% (95% CI: 58%-74%) [7] | Not provided | | Intracranial

Response Rate (in patients with target brain metastases at baseline) | 63.6% [7] | 21.1% [7] | Not provided | |

Cumulative Incidence of Brain Metastases at 12 Months | 4.2% [7] | 23.9% [7] | HR: 0.32 (95% CI: 0.16,

0.63) p = 0.001 [7] |

Abbreviations: BICR, Blinded Independent Central Review; CI, Confidence Interval; NE, Not Estimable.

Experimental Protocol Overview

For researchers, key methodological details from the foundational first-in-human phase I/II trial

(NCT01625234) are summarized below [5].

Study Objectives: Primary objectives were to evaluate safety and determine the recommended
phase II dose (RP2D). Secondary objectives included characterizing preliminary pharmacokinetics

and antitumor activity [5].
Patient Population:

Dose Escalation: Patients with advanced solid tumors.
Dose Expansion: Patients with advanced, ALK-positive NSCLC confirmed by central FISH

testing. Patients with prior ALK TKI treatment and asymptomatic brain metastases were eligible
[5].

Study Design:
Used an accelerated titration design starting at 25 mg orally once daily, switching to a 3+3

design after a Grade ≥2 drug-related adverse event.
Dose Limiting Toxicity (DLT) evaluation period was the first 28-day cycle.

The RP2D was established at 225 mg once daily [5].
Efficacy Assessments:

Tumor imaging (CT/MRI) at baseline and every ~8 weeks thereafter.
Systemic and CNS disease assessed per RECIST v1.1 [5].

Pharmacokinetic Analysis: Plasma samples collected at multiple timepoints on days 1 and 22 of
cycle 1 to determine plasma concentration-time profiles and parameters [5].
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Safety and Tolerability Profile

Ensartinib's safety profile is distinct from other agents in its class, with specific monitoring requirements.

Table 2: Summary of Safety and Management Guidelines

Category Details

Most Common
Adverse Reactions
(≥20%)

Rash, musculoskeletal pain, constipation, pruritus, cough, nausea, edema,
vomiting, fatigue, pyrexia [3] [4].

Common Grade 3-4
Laboratory
Abnormalities (≥2%)

Increased uric acid, decreased lymphocytes, increased ALT, decreased

phosphate, increased GGT, increased magnesium, increased amylase,
decreased sodium, increased glucose, decreased hemoglobin, increased

bilirubin, decreased potassium, increased CPK [4].

Serious Warnings &
Precautions

Interstitial lung disease (ILD)/Pneumonitis, Hepatotoxicity, Severe

dermatologic reactions, Bradycardia, Hyperglycemia, Visual disturbances,
Increased creatine phosphokinase, Hyperuricemia, Embryo-fetal toxicity [1]

[4].

| Hepatotoxicity Monitoring | Baseline: Liver tests (ALT, AST, Total Bilirubin). During Treatment: Every

2 weeks for the first cycle, then monthly, and as clinically indicated [8]. | | Recommended Dose | 225 mg

orally once daily, with or without food, until disease progression or unacceptable toxicity [3]. |

Conclusion for Researchers

Ensartinib represents a significant advancement in the first-line treatment landscape for ALK-positive

NSCLC. Its high potency, robust systemic and intracranial efficacy, and distinct safety profile make it a

valuable addition to the arsenal of ALK TKIs. Key differentiators include its 10-fold greater potency than

crizotinib in preclinical models and proven efficacy against brain metastases.

Future research should focus on elucidating the full spectrum of resistance mechanisms to ensartinib and

establishing optimal sequencing strategies with other second- and third-generation ALK inhibitors to
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maximize patient survival outcomes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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